1-Adamantaneethanol
Overview
Description
1-Adamantaneethanol is not directly mentioned in the provided papers; however, the adamantane moiety is a core structure in various derivatives with significant applications in pharmaceuticals. Adamantane derivatives are known for their potent efficacy in a range of therapeutic areas, including antiviral, antidiabetic, and neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis Analysis
The synthesis of adamantane derivatives can be complex and versatile. One approach to synthesizing adamantane derivatives involves domino Michael reactions from ethyl 2,4-dioxocyclohexanecarboxylate, leading to the construction of adamantane derivatives through a one-pot reaction that includes Dieckmann condensation or an aldol-type reaction . Another method includes the synthesis of 1,3,5,7-tetracyanoadamantane through a radical nucleophilic substitution reaction, which can be further reduced to produce 1,3,5,7-tetrakis(aminomethyl)adamantane .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, a rigid, cage-like structure that can be functionalized at various positions. For instance, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane serves as a tetrahedral ligand in coordination polymers, demonstrating the structural versatility of adamantane derivatives . The adaptability of the adamantane structure is also evident in the formation of one-dimensional motifs through hydrogen bonding and coordination with metal ions and other molecules .
Chemical Reactions Analysis
Adamantane derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes with open-network structures . The ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions is a testament to the chemical reactivity of adamantane derivatives . The synthesis of these derivatives often involves multi-step reactions, such as domino Michael reactions, highlighting the complexity of chemical transformations that adamantane compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their unique molecular structure. The cage-like adamantane core imparts stability and rigidity, which is crucial for the formation of coordination polymers and complexes . The derivatives exhibit a range of physicochemical properties, including the ability to form zeolitic structures with potential applications in gas sorption . The pharmacokinetics and pharmacodynamics of adamantane-based drugs are also noteworthy, as they have been approved for various clinical applications, demonstrating their importance in therapeutic treatments .
Scientific Research Applications
Energy Transfer in Polyrotaxanes
1-Adamantaneethanol has been studied in the context of energy transfer in polyrotaxanes. A study by Tamura and Ueno (2000) demonstrated that adamantanol can act as a competitive binder, influencing the energy transfer processes in polyrotaxanes, which consist of α-cyclodextrins and naphthalene units. This finding could have implications for the development of advanced materials with unique photophysical properties (Tamura & Ueno, 2000).
Catalytic Hydroxylation Research
Adamantane's hydroxylation to produce 1-adamantanol has been a topic of research in catalysis. Morris, Anderson, and Finke (2009) investigated a specific Ru(2)-incorporated polyoxometalate and found that adamantane hydroxylation could be catalyzed by physical mixtures of [Ru(II)(DMSO)(4)Cl(2)] and the parent polyoxometalate (Morris, Anderson, & Finke, 2009).
Biocatalytic Oxidation Studies
The biocatalytic oxidation of adamantane, leading to products like 1-adamantanol, has been explored. Sarkar et al. (2016) found that substrate engineering using ester directing groups enhanced the biocatalytic oxidation efficiency of adamantane frameworks by CYP101B1 enzyme (Sarkar et al., 2016).
Materials Science: Polyimides and Surface Recognition
In the field of materials science, adamantane structures, including 1-adamantanol derivatives, have been used in the synthesis of polyimides. Miao et al. (2020) synthesized adamantane-containing diamines, leading to polyimides with high thermal stability and optical properties, suggesting applications in optoelectronics (Miao et al., 2020). Additionally, Štimac et al. (2017) highlighted the use of adamantane in drug delivery systems and surface recognition, emphasizing its role in the development of novel structures and materials (Štimac et al., 2017).
Photocatalysis Research
The use of 1-adamantanol in photocatalysis has been explored. Cermenati et al. (2003) and Ohno et al. (2003) studied the TiO2 photocatalysis of adamantane, producing 1-adamantanol and other products, highlighting potential applications in green chemistry and environmental remediation (Cermenati et al., 2003); (Ohno et al., 2003).
properties
IUPAC Name |
2-(1-adamantyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneethanol | |
CAS RN |
6240-11-5, 71411-98-8 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.